molecular formula C13H13N3O2 B12987718 (R)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

(R)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

Cat. No.: B12987718
M. Wt: 243.26 g/mol
InChI Key: VMLNONYHELVKJG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free conditions or catalysis by magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives .

Scientific Research Applications

®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-aminopyrimidine derivatives, such as:

Uniqueness

®-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both amino and phenyl groups on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m1/s1

InChI Key

VMLNONYHELVKJG-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N

Origin of Product

United States

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